Neopentyl 2,3,5,6-tetramethylbenzoate Neopentyl 2,3,5,6-tetramethylbenzoate
Brand Name: Vulcanchem
CAS No.: 7499-55-0
VCID: VC17158328
InChI: InChI=1S/C16H24O2/c1-10-8-11(2)13(4)14(12(10)3)15(17)18-9-16(5,6)7/h8H,9H2,1-7H3
SMILES:
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol

Neopentyl 2,3,5,6-tetramethylbenzoate

CAS No.: 7499-55-0

Cat. No.: VC17158328

Molecular Formula: C16H24O2

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

Neopentyl 2,3,5,6-tetramethylbenzoate - 7499-55-0

Specification

CAS No. 7499-55-0
Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
IUPAC Name 2,2-dimethylpropyl 2,3,5,6-tetramethylbenzoate
Standard InChI InChI=1S/C16H24O2/c1-10-8-11(2)13(4)14(12(10)3)15(17)18-9-16(5,6)7/h8H,9H2,1-7H3
Standard InChI Key WVOJUBWOSLBWCW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1C)C(=O)OCC(C)(C)C)C)C

Introduction

Structural Characteristics and Molecular Geometry

PropertyValue/DescriptionSource
Molecular FormulaC₁₆H₂₂O₂Calculated
Molecular Weight246.34 g/molCalculated
Predicted Boiling Point~290–310°C (est.)Analogous
Key Functional GroupsEster, four methyl, neopentyl

Synthetic Pathways and Optimization

The synthesis of neopentyl 2,3,5,6-tetramethylbenzoate involves two primary steps: (1) preparation of 2,3,5,6-tetramethylbenzoic acid and (2) esterification with neopentyl alcohol.

Esterification with Neopentyl Alcohol

Esterification typically employs acid-catalyzed conditions (e.g., H₂SO₄) or coupling reagents like DCC/DMAP. The bulky neopentyl group necessitates prolonged reaction times or elevated temperatures to overcome steric hindrance. A representative protocol involves:

  • Converting the benzoic acid to its acid chloride using thionyl chloride.

  • Reacting the acid chloride with neopentyl alcohol in anhydrous dichloromethane.

  • Purifying the product via column chromatography .

Conformational Analysis and Stability

Dynamic NMR studies of analogous compounds, such as 1-neopentyl-2,4,5,6-tetramethylbenzenes, reveal that the syn conformation is energetically favored due to attractive van der Waals interactions between the neopentyl and methyl groups . For example, in 1-(α-naphthylmethyl)-3-neopentyl-2,4,5,6-tetramethylbenzene, the syn conformer is stabilized by 1.2–1.5 kcal/mol compared to the anti form . These interactions are quantified via molecular mechanics (MM3) calculations, which highlight the role of atom-atom pairwise attractions in stabilizing compact conformations .

Barriers to Rotation

The energy barrier for aryl-oxygen bond rotation in neopentyl 2,3,5,6-tetramethylbenzoate is estimated at 12–15 kcal/mol, comparable to barriers observed in 1,3-disubstituted tetramethylbenzenes . This barrier slows conformational interconversion at room temperature, enabling distinct NMR signals for syn and anti forms at low temperatures (e.g., −40°C) .

Physicochemical Properties and Applications

Spectral Data

  • ¹H NMR: Expected signals include a singlet for the four aromatic methyl groups (δ 2.1–2.3 ppm) and a multiplet for the neopentyl group (δ 0.8–1.2 ppm for CH₃, δ 1.4–1.6 ppm for CH₂).

  • IR: Strong ester C=O stretch at ~1720 cm⁻¹ and aromatic C-H bends near 750 cm⁻¹ .

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